Product packaging for magnesium;ethane;bromide(Cat. No.:)

magnesium;ethane;bromide

Cat. No.: B13396315
M. Wt: 133.27 g/mol
InChI Key: FRIJBUGBVQZNTB-UHFFFAOYSA-M
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Description

Magnesium;ethane;bromide is a useful research compound. Its molecular formula is C2H5BrMg and its molecular weight is 133.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H5BrMg B13396315 magnesium;ethane;bromide

Properties

IUPAC Name

magnesium;ethane;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5.BrH.Mg/c1-2;;/h1H2,2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRIJBUGBVQZNTB-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[CH2-].[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5BrMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Historical Context and Evolution of Grignard Reagents in Synthetic Strategies

The late 19th and early 20th centuries were a period of profound advancement in organic chemistry. French chemist François Auguste Victor Grignard, while a student of Philippe Barbier, embarked on studies that would fundamentally alter the landscape of organic synthesis. britannica.com In 1900, Grignard discovered that reacting an alkyl halide with magnesium metal in an ether solvent produced a highly reactive organomagnesium compound. thermofisher.comacs.org This discovery, which earned him the Nobel Prize in Chemistry in 1912, provided a remarkably effective method for forming carbon-carbon bonds, a previously challenging task. britannica.comnumberanalytics.comnumberanalytics.com

These organomagnesium halides, now universally known as Grignard reagents, are represented by the general formula R-Mg-X, where R is an organic group and X is a halogen. numberanalytics.comnumberanalytics.com The key to their reactivity lies in the polarized carbon-magnesium bond, which imparts a significant partial negative charge on the carbon atom, making it a potent nucleophile. numberanalytics.com This "umpolung" or reversal of polarity of the carbon atom attached to the halide is a defining feature of the Grignard reagent's utility. brainly.in

Initially, the application of Grignard reagents focused on their addition to carbonyl compounds like aldehydes and ketones to produce secondary and tertiary alcohols, respectively. thermofisher.com Over the decades, the scope of Grignard reactions has expanded dramatically to include reactions with a vast array of electrophiles, such as esters, nitriles, and epoxides. numberanalytics.com The evolution of synthetic strategies has seen the integration of Grignard reagents into complex, multi-step syntheses of natural products and pharmaceuticals. thermofisher.comnumberanalytics.com Furthermore, the development of "turbo" Grignard reagents, such as i-PrMgCl·LiCl, has demonstrated the ongoing refinement and enhancement of these classical reagents to achieve greater reactivity and selectivity under milder conditions. rsc.org

Fundamental Role of Ethylmagnesium Bromide As an Organometallic Reagent

Ethylmagnesium bromide (EtMgBr) is a classic and widely used Grignard reagent with the chemical formula C₂H₅MgBr. wikipedia.org It serves as a synthetic equivalent of an ethyl anion synthon, a powerful nucleophile for creating new carbon-carbon bonds. wikipedia.org

Preparation and Properties:

Ethylmagnesium bromide is typically prepared by reacting bromoethane (B45996) with magnesium turnings in an anhydrous ether, such as diethyl ether or tetrahydrofuran (B95107) (THF). brainly.inwikipedia.orgchemicalbook.com The reaction is exothermic and highly sensitive to moisture and oxygen, necessitating anhydrous conditions and often an inert atmosphere (e.g., nitrogen or argon). ontosight.aijustdial.com The magnesium metal surface may require activation, which can be achieved by adding a small amount of iodine or using highly reactive Rieke magnesium. brainly.in

In solution, Grignard reagents exist in a complex equilibrium, known as the Schlenk equilibrium, involving the organomagnesium halide (RMgX), the diorganomagnesium species (R₂Mg), and the magnesium dihalide (MgX₂). acs.orgbrainly.intaylorandfrancis.com The solvent plays a crucial role in stabilizing these species through coordination. acs.org

PropertyValue
Chemical FormulaC₂H₅MgBr
Molar Mass133.271 g·mol⁻¹ wikipedia.org
AppearanceColorless or pale yellow liquid ontosight.ai
Common SolventsDiethyl ether, Tetrahydrofuran (THF) wikipedia.org

Reactivity:

The primary role of ethylmagnesium bromide is as a strong nucleophile. The polarized Mg-C bond allows the ethyl group to attack electrophilic centers, most notably the carbon atom of carbonyl groups. numberanalytics.com In addition to its nucleophilicity, ethylmagnesium bromide also acts as a strong base and can deprotonate substrates with acidic protons, such as terminal alkynes. wikipedia.org However, for this application, it has been largely supplanted by organolithium reagents. wikipedia.orgguidechem.com

Scope and Significance of Ethylmagnesium Bromide in Modern Chemical Research

Conventional Synthesis Protocols

The traditional method for synthesizing Ethylmagnesium bromide is a direct reaction that has been a cornerstone of organic chemistry for over a century. wikipedia.orgbrainly.in

The most common laboratory preparation of Ethylmagnesium bromide involves the direct reaction of bromoethane (B45996) (ethyl bromide) with magnesium metal. wikipedia.orgbrainly.in The magnesium metal, typically in the form of turnings or ribbon, inserts into the carbon-bromine bond of bromoethane. leah4sci.com This process, known as an oxidative insertion, changes the polarity of the ethyl group, making the carbon atom attached to magnesium nucleophilic and highly reactive. wvu.eduyoutube.com

This reaction must be conducted under anhydrous (dry) conditions, as Grignard reagents react readily with water, which would lead to their decomposition. brainly.inbyjus.com The reaction is often initiated and then maintained at a gentle reflux to ensure a steady rate of formation. brainly.instackexchange.com

The choice of solvent is critical for the successful formation, stabilization, and reactivity of Ethylmagnesium bromide. numberanalytics.comyoutube.com Ethereal solvents are essential because they are aprotic (lacking acidic protons) and their lone pair of electrons on the oxygen atom can coordinate with the magnesium center, stabilizing the Grignard reagent. quora.comquora.com

Diethyl Ether (Et₂O) and Tetrahydrofuran (B95107) (THF) are the most commonly used solvents. numberanalytics.comyoutube.com

Diethyl Ether: Traditionally, diethyl ether is used. brainly.in It forms a stable complex with the Grignard reagent, enhancing its solubility. quora.com

Tetrahydrofuran (THF): THF is often preferred as it can lead to more stable and soluble Grignard solutions. quora.comchemicalbook.com Its higher boiling point (66 °C vs. 34.6 °C for diethyl ether) allows for reactions to be conducted at higher temperatures, which can increase the reaction rate. stackexchange.com The oxygen in THF is also more sterically accessible, leading to better stabilization of the magnesium complex. stackexchange.com

The Grignard reagent in solution exists in a dynamic state known as the Schlenk equilibrium . wikipedia.org This is an equilibrium between the alkylmagnesium halide (RMgX) and the dialkylmagnesium (R₂Mg) and magnesium dihalide (MgX₂). wikipedia.org The position of this equilibrium is influenced by the solvent, with THF favoring the formation of the monomeric RMgX species coordinated with solvent molecules. wikipedia.orgacs.org

Table 1: Comparison of Common Solvents for Ethylmagnesium Bromide Synthesis

Property Diethyl Ether (Et₂O) Tetrahydrofuran (THF)
Boiling Point 34.6 °C 66 °C
Solvating Power Good Excellent
Reactivity Standard Can increase reactivity of the Grignard reagent
Coordination Forms stable complexes Forms highly stable complexes, better stabilization

This table summarizes key properties of the two primary solvents used in the synthesis of Ethylmagnesium bromide, based on information from multiple sources. stackexchange.comquora.comquora.comchemicalbook.com

Advanced Magnesium Activation Strategies

Magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO), which can inhibit or prevent the reaction with bromoethane. wikipedia.orgstackexchange.com Several strategies have been developed to activate the magnesium surface.

Chemical activators are commonly used to initiate the Grignard reaction by disrupting the oxide layer and exposing the fresh, reactive magnesium metal. wvu.edustackexchange.com

Iodine (I₂): A small crystal of iodine is often added to the magnesium turnings. brainly.inwikipedia.org The iodine reacts with small, exposed areas of magnesium to form magnesium iodide (MgI₂), which helps to etch the surface and create reactive sites. researchgate.netreddit.com The disappearance of the characteristic purple or brown color of iodine is an indicator that the reaction has been initiated. reddit.com

1,2-Diiodoethane or 1,2-Dibromoethane (B42909): These compounds are highly effective activators. brainly.inwikipedia.org They react with the magnesium surface to form magnesium halides and ethylene (B1197577) gas. wvu.eduwikipedia.org The observation of gas bubbles (ethylene) provides a clear visual cue that the magnesium has been activated. wikipedia.org The reaction with 1,2-dibromoethane is: Mg + BrCH₂CH₂Br → C₂H₄ + MgBr₂. wikipedia.org

Other methods include using a small amount of a pre-formed Grignard reagent to initiate the reaction or using ultrasound (sonication) to physically disrupt the oxide layer. wikipedia.orgstackexchange.com

To circumvent issues with activation, highly reactive forms of magnesium can be prepared and used. brainly.inwikipedia.org

Rieke Magnesium: This is a highly reactive, finely divided magnesium powder with a large surface area. brainly.in It is typically prepared by the reduction of a magnesium salt, such as magnesium chloride (MgCl₂), with an alkali metal like lithium or potassium in a solvent like THF. brainly.inunl.edu The use of Rieke magnesium often allows for Grignard reagent formation under milder conditions and from less reactive organic halides. brainly.inunl.edu

Table 2: Summary of Magnesium Activation Methods

Method Activating Agent Mechanism of Action
Chemical Iodine (I₂) Reacts with Mg to form MgI₂, etching the oxide layer. researchgate.net
Chemical 1,2-Dibromoethane Reacts to form MgBr₂ and ethylene gas, exposing fresh Mg surface. wvu.eduwikipedia.org
Mechanical Crushing/Stirring Physically breaks the MgO layer to expose fresh metal. wikipedia.orgresearchgate.net
Specialized Reagent Rieke Magnesium Uses a pre-formed, highly reactive Mg powder with a large surface area. brainly.in

This table outlines common methods for activating magnesium metal for Grignard reagent synthesis. wvu.edubrainly.inwikipedia.orgresearchgate.netresearchgate.net

Control of Reaction Parameters for Enhanced Formation and Purity

The yield and purity of the resulting Ethylmagnesium bromide solution are highly dependent on careful control of several reaction parameters. numberanalytics.comrsc.org

Anhydrous Conditions: The entire apparatus must be rigorously dried, and anhydrous solvents must be used. brainly.inbyjus.com Any presence of water will react with the Grignard reagent to form ethane (B1197151), reducing the yield. brainly.in

Temperature: While initiation may require gentle warming, the reaction is exothermic. byjus.comorgsyn.org The temperature should be controlled, often by external cooling, to maintain a steady reflux without becoming too vigorous. stackexchange.comorgsyn.org Low reaction temperatures can help minimize side reactions. rsc.org

Addition Rate: The bromoethane is typically added slowly or dropwise to the magnesium suspension. chemicalbook.comorgsyn.org A slow addition rate helps to control the exothermic reaction and prevents a high local concentration of the halide, which can lead to the formation of the Wurtz coupling byproduct (butane in this case). rsc.orgresearchgate.net

Magnesium Quality: The purity and surface area of the magnesium are important factors. numberanalytics.com Using finely divided magnesium turnings or powder increases the surface area available for reaction, which can improve the reaction rate and yield. rsc.org

A significant side reaction that reduces purity is the Wurtz coupling, where the formed Ethylmagnesium bromide reacts with unreacted bromoethane to produce butane (B89635). rsc.orgresearchgate.net Controlling the parameters mentioned above, particularly slow addition and maintaining a low concentration of bromoethane, is key to minimizing this side reaction. rsc.org Research has shown that using fine magnesium turnings over coarse ones leads to higher selectivity for the Grignard reagent. rsc.org In one study, a continuous lab-scale synthesis using fine turnings yielded 98% selectivity for ethylmagnesium bromide. doi.org

Anhydrous Conditions and Inert Atmosphere Requirements

The synthesis of ethylmagnesium bromide, like all Grignard reagents, is highly sensitive to moisture and atmospheric oxygen. numberanalytics.comacs.org The presence of water can have significant, detrimental effects on the reaction. fiveable.mepsiberg.comdoubtnut.comtutorchase.comdoubtnut.com

Anhydrous Conditions:

Grignard reagents are potent nucleophiles and strong bases. psiberg.com Water, being a protic solvent, will readily react with the ethylmagnesium bromide in an acid-base reaction. psiberg.comdoubtnut.com This reaction protonates the highly basic carbanion of the Grignard reagent, leading to the formation of ethane and magnesium hydroxide (B78521) bromide (Mg(OH)Br). doubtnut.com This side reaction not only consumes the desired product but can also hinder the intended synthetic pathway by reducing the yield of the target molecule. fiveable.metutorchase.com Therefore, all glassware must be scrupulously dried, often in an oven, and solvents must be rigorously dried using appropriate desiccants like anhydrous magnesium sulfate (B86663) or sodium sulfate before use. fiveable.metruman.edu

Inert Atmosphere:

Beyond water, oxygen also poses a threat to the stability of ethylmagnesium bromide. adichemistry.comnumberanalytics.com Oxygen can react with the Grignard reagent, leading to the formation of peroxide species, which upon workup can yield undesired alcohol byproducts. adichemistry.com To prevent this, the reaction is typically carried out under an inert atmosphere. numberanalytics.comnumberanalytics.com This is achieved by purging the reaction vessel with an inert gas, such as nitrogen or argon, to displace the air. numberanalytics.commt.com This protective blanket of inert gas is maintained throughout the synthesis and subsequent reactions involving the Grignard reagent. numberanalytics.comadichemistry.com

RequirementRationaleConsequence of Non-adherence
Anhydrous Conditions Prevents reaction of the highly basic Grignard reagent with water. fiveable.mepsiberg.comdoubtnut.comtutorchase.comFormation of ethane and magnesium salts, reducing the yield of ethylmagnesium bromide. doubtnut.com
Inert Atmosphere Prevents oxidation of the Grignard reagent by atmospheric oxygen. adichemistry.comnumberanalytics.comFormation of undesired peroxide and alcohol byproducts. adichemistry.com

Temperature Control in Exothermic Reactions

The formation of ethylmagnesium bromide is a significantly exothermic process, meaning it releases a substantial amount of heat. truman.eduresearchgate.net This exothermic nature necessitates careful temperature control to ensure the reaction proceeds safely and efficiently.

The reaction is typically initiated by adding a small amount of bromoethane to magnesium turnings in an ethereal solvent like diethyl ether or tetrahydrofuran (THF). chemicalbook.comwikipedia.org An initial temperature increase is often a visual cue that the reaction has started. truman.edu Once initiated, the remaining bromoethane is added dropwise to maintain a steady reaction rate and prevent a dangerous buildup of heat. chemicalbook.comtruman.edu

If the reaction becomes too vigorous, it can lead to a runaway reaction, where the temperature increases uncontrollably. researchgate.net This can cause the solvent to boil violently, potentially leading to a loss of material and creating a significant safety hazard. truman.edu Conversely, if the temperature is too low, the reaction may be slow or fail to initiate altogether. Cooling baths, such as an ice-water bath, are often kept on hand to moderate the reaction temperature if it becomes too rapid. truman.edumt.com Reaction calorimeters can be employed to monitor and control the heat generated during the synthesis, ensuring safer and more reproducible outcomes. researchgate.netmt.com

In-Situ Generation and Continuous Flow Synthesis Approaches

Traditional batch synthesis of Grignard reagents can present challenges related to initiation, exothermicity, and handling of the reactive species. Modern synthetic methodologies, such as in-situ generation and continuous flow techniques, offer solutions to these issues, enabling safer and more scalable production of ethylmagnesium bromide.

In Situ Grignard Metalation Method (iGMM) for Hauser Bases

The in situ Grignard Metalation Method (iGMM) is a one-pot procedure for the synthesis of Hauser bases (R₂NMgBr). nih.govresearchgate.netnih.gov In this method, ethylmagnesium bromide is generated in situ and immediately consumed in a subsequent reaction. nih.gov

The process involves adding bromoethane to a suspension of magnesium metal and a secondary amine in an ethereal solvent at room temperature. nih.govresearchgate.net The ethylmagnesium bromide that forms in the reaction mixture smoothly metalates the amine to produce the corresponding Hauser base, with the evolution of ethane gas. nih.govresearchgate.netnih.gov This approach is advantageous as it avoids the isolation and storage of the often-unstable Grignard reagent.

A key aspect of this method is the Schlenk equilibrium, which describes the equilibrium between the Hauser base (R₂NMgBr) and its homoleptic counterparts, Mg(NR₂)₂ and MgBr₂. nih.govresearchgate.net The position of this equilibrium is influenced by the solvent used. nih.govresearchgate.net The iGMM has proven to be a straightforward and efficient route for producing multigram quantities of various Hauser bases. nih.govnih.gov Turbo-Hauser bases, which include lithium chloride, can also be prepared and exhibit enhanced reactivity and solubility. wikipedia.org

MethodDescriptionAdvantages
iGMM One-pot synthesis where EtMgBr is formed in situ and reacts immediately with a secondary amine. nih.govnih.gov- Avoids isolation of the Grignard reagent. - Straightforward, one-pot procedure. nih.govnih.gov

Flow Reactor Techniques for Scalable Production

Continuous flow chemistry offers a powerful alternative to traditional batch processing for the synthesis of ethylmagnesium bromide, providing significant advantages in terms of safety, scalability, and process control. researchgate.netresearchgate.netniper.gov.in

In a typical flow setup, a solution of bromoethane in a suitable solvent is continuously passed through a heated reactor column packed with magnesium metal. chemicalbook.comvapourtec.com The enhanced heat transfer characteristics of flow reactors allow for excellent control of the exothermic Grignard formation, minimizing the risk of runaway reactions. mt.comvapourtec.com This precise temperature control often leads to higher yields and purity of the resulting ethylmagnesium bromide solution. gordon.edu

TechniqueKey FeaturesBenefits
Flow Reactor Continuous passage of reactant solution over magnesium. chemicalbook.comvapourtec.com- Enhanced safety through superior heat control. mt.comvapourtec.com - Improved scalability and process control. researchgate.netacs.org - Potential for higher yields and purity. gordon.edu

Quality Control and Analytical Verification of Ethylmagnesium Bromide Solutions

Due to their reactivity with air and moisture, the exact concentration of ethylmagnesium bromide solutions can decrease over time. chemicalbook.com Therefore, it is crucial to determine the concentration of the active Grignard reagent before its use in a reaction to ensure accurate stoichiometry. wikipedia.org Several methods are available for this purpose.

A common and straightforward method is titration. wikipedia.org This involves reacting a known volume of the Grignard solution with a standard solution of a protic reagent, such as a weighable, anhydrous alcohol like menthol, in the presence of a color indicator like phenanthroline or 2,2'-biquinoline. wikipedia.org The endpoint of the titration, indicated by a color change, allows for the calculation of the molarity of the active Grignard reagent.

Another approach is the so-called "double titration" method. This involves two separate titrations. In the first, the total base content (Grignard reagent and any magnesium hydroxide byproducts) is determined by adding a known excess of acid and back-titrating with a standard base. In the second titration, an aliquot of the Grignard solution is reacted with an excess of an alkyl halide, which consumes the active Grignard reagent. The remaining basic species are then titrated. The difference between the two titrations gives the concentration of the active ethylmagnesium bromide.

More advanced analytical techniques can also be employed. For instance, differential spectrophotometry can be used. psu.edu This method is based on the reaction of the Grignard reagent with an excess of a ketone like acetophenone (B1666503). The decrease in the absorbance of the ketone at a specific wavelength is proportional to the concentration of the active Grignard reagent. psu.edu Gas chromatography (GC) can also be utilized by quenching a sample of the Grignard solution and analyzing for the formation of the corresponding alkane (ethane in this case). researchgate.net

Analytical MethodPrinciple
Direct Titration Reaction with a standard protic reagent (e.g., menthol) in the presence of an indicator. wikipedia.org
Double Titration Determines total basicity and basicity after reaction with an alkyl halide to find the active Grignard concentration.
Differential Spectrophotometry Measures the decrease in absorbance of a reagent (e.g., acetophenone) upon reaction with the Grignard reagent. psu.edu
Gas Chromatography (GC) Quenching the Grignard reagent and analyzing the amount of alkane formed. researchgate.net

Fundamental Reaction Pathways

The reactions of ethylmagnesium bromide can broadly be categorized into two primary mechanistic pathways: nucleophilic addition and single electron transfer (SET). The prevailing pathway is highly dependent on the nature of the substrate and the reaction conditions.

The most common role of ethylmagnesium bromide in organic reactions is as a nucleophile. chemicalbook.com The polarized magnesium-carbon bond places a partial negative charge on the ethyl group, rendering it a potent nucleophile capable of attacking electrophilic centers, most notably the carbon atom of carbonyl groups in aldehydes, ketones, and esters. youtube.comadichemistry.com

The mechanism of nucleophilic addition to a carbonyl compound generally proceeds through the following steps:

Coordination: The Lewis acidic magnesium center of EtMgBr coordinates to the carbonyl oxygen atom. This coordination enhances the electrophilicity of the carbonyl carbon. libretexts.org

Nucleophilic Attack: The nucleophilic ethyl group then attacks the electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon bond and a tetrahedral alkoxide intermediate. youtube.comlibretexts.org

Protonation: Subsequent workup with an aqueous acid protonates the alkoxide to yield the final alcohol product. libretexts.org

The reactivity of carbonyl compounds towards ethylmagnesium bromide follows the general order: aldehydes > ketones > esters. adichemistry.com With aldehydes (except formaldehyde), secondary alcohols are formed. Ketones yield tertiary alcohols, and esters react with two equivalents of the Grignard reagent to produce tertiary alcohols. youtube.comadichemistry.com The reaction with sterically hindered ketones can sometimes be impeded, leading to side reactions such as enolization. adichemistry.com

While the two-electron nucleophilic addition pathway is common, an alternative single electron transfer (SET) mechanism has been proposed and observed, particularly in reactions with certain substrates like benzophenone (B1666685) and in the formation of the Grignard reagent itself. nih.govnih.gov

The SET mechanism involves the transfer of a single electron from the Grignard reagent to the substrate, generating a radical anion from the substrate and a radical cation from the Grignard reagent. In the context of Grignard reagent formation from bromoethane and magnesium, an initial SET from the magnesium surface to bromoethane forms a bromoethane radical anion. nih.gov This subsequently fragments into a bromide ion and an ethyl radical, which is then trapped on the metal surface and undergoes a second electron transfer to form ethylmagnesium bromide. nih.gov

In reactions with certain ketones, the SET pathway can compete with or dominate the nucleophilic addition pathway. nih.gov For instance, with highly electron-deficient ketones, SET pathways have been observed even with primary alkylmagnesium reagents. nih.gov However, for most reactions of Grignard reagents with the majority of carbonyl compounds, concerted, two-electron pathways are considered more likely to be the main route to product formation. nih.gov

The Schlenk Equilibrium and Aggregation Phenomena in Solution

The composition of a Grignard reagent solution is more complex than the simple formula RMgX suggests. It exists as a dynamic equilibrium of several species, a phenomenon known as the Schlenk equilibrium. adichemistry.comtaylorandfrancis.comwikipedia.org

The Schlenk equilibrium describes the disproportionation of an alkylmagnesium halide (RMgX) into a dialkylmagnesium species (R₂Mg) and a magnesium halide (MgX₂). adichemistry.comtaylorandfrancis.comwikipedia.org The equilibrium can be represented as:

2 RMgX ⇌ R₂Mg + MgX₂

The position of this equilibrium is influenced by several factors, including the nature of the alkyl group, the halide, the solvent, and the temperature. wikipedia.org For ethylmagnesium bromide, complete isotopic exchange has been observed when magnesium-25 labeled magnesium bromide is added, confirming the dynamic nature of this equilibrium. caltech.edu The interconversion between these species is typically very rapid. caltech.edu

Table 1: Species Involved in the Schlenk Equilibrium for Ethylmagnesium Bromide

Species Name Chemical Formula Role in Equilibrium
Ethylmagnesium Bromide EtMgBr The primary Grignard reagent species.
Diethylmagnesium Et₂Mg A more nucleophilic but less Lewis acidic species.

This table illustrates the key chemical entities participating in the dynamic Schlenk equilibrium in a solution of ethylmagnesium bromide.

The solvent plays a critical role in solubilizing and stabilizing the Grignard reagent and significantly influences the position of the Schlenk equilibrium and the aggregation state of the species in solution. wikipedia.orgacs.org Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are commonly used because they coordinate to the magnesium center. wikipedia.orgacs.org This coordination, typically involving two ether molecules per magnesium atom, results in a more accurate representation of the Grignard reagent as RMgXL₂, where L is the ether solvent. wikipedia.org

In monoethers, the equilibrium generally favors the alkylmagnesium halide species. wikipedia.org However, the addition of certain ligands can shift the equilibrium. For example, adding dioxane to an ethereal solution of a Grignard reagent can precipitate the magnesium halide as MgX₂(dioxane), driving the equilibrium to the right and favoring the formation of the dialkylmagnesium compound. wikipedia.org

Concentration also plays a role, with higher concentrations favoring the formation of dimeric or higher oligomeric structures. wikipedia.org For instance, alkyl magnesium chlorides are known to exist as dimers in ether at high concentrations. wikipedia.org

Table 2: Effect of Solvent on Ethylmagnesium Bromide Reactions

Solvent Key Property Influence on Reaction
Diethyl Ether Lower boiling point, common solvent. Generally favors the EtMgBr species in the Schlenk equilibrium. wikipedia.orgcaltech.edu
Tetrahydrofuran (THF) Higher dielectric constant, better solubilizing power. acs.org Can influence the rate and aggregation state, sometimes leading to faster reactions. rsc.org
Dioxane Strong chelating agent for MgX₂. Shifts the Schlenk equilibrium towards the formation of Et₂Mg. wikipedia.org

This table summarizes the impact of different solvents on the behavior and reactivity of ethylmagnesium bromide in solution.

Kinetic and Stereochemical Studies

Kinetic investigations of reactions involving ethylmagnesium bromide have provided deeper insights into the reaction mechanisms. For example, studies on the addition of ethylmagnesium bromide to certain ketones have shown the reaction to follow second-order kinetics. caltech.edu In the reaction with some alkyl mesityl ketones, the reaction was found to be first order in ethylmagnesium bromide when the ketone was in large excess. rsc.org

Deuterium (B1214612) isotope effect studies have also been employed to probe the rate-determining step of certain reactions. For the enolization reaction of alkyl mesityl ketones with ethylmagnesium bromide, observed isotope effects (kH/kD = 2.6–3.1) confirmed that the breaking of the C-H bond is the rate-determining step. rsc.org

Stereochemical studies are crucial for understanding the three-dimensional course of reactions. In the enantioselective addition of ethylmagnesium bromide to aldehydes, chiral ligands have been used to induce asymmetry, resulting in the formation of chiral alcohols with moderate enantiomeric excess. oup.comoup.com For instance, the reaction of ethylmagnesium bromide with (R)-2-phenylpropanal, an achiral Grignard reagent, yields (R,R)-2-phenyl-3-pentanol as the major product, demonstrating diastereoselectivity. adichemistry.com The stereochemical outcome is influenced by the existing stereocenter in the substrate.

Table 3: Summary of Selected Kinetic and Stereochemical Findings

Reaction System Key Finding Citation
Ethylmagnesium bromide + 2,4-dimethyl-3-pentanone Follows consecutive second-order kinetics. caltech.edu
Ethylmagnesium bromide + Alkyl mesityl ketones First-order in EtMgBr with excess ketone; C-H bond breaking is rate-determining in enolization. rsc.org
Ethylmagnesium bromide + Aldehydes with helical polyether ligands Enantioselective addition, producing chiral alcohols with up to 53% ee. oup.comoup.com

This table highlights significant results from kinetic and stereochemical investigations of reactions involving ethylmagnesium bromide.

Pseudo-First-Order Rate Studies in Grignard Reactions

Kinetic studies of Grignard reactions involving ethylmagnesium bromide (EtMgBr) have often employed pseudo-first-order conditions to simplify the rate law and facilitate the determination of rate constants. This is typically achieved by using a large excess of one reactant, making its concentration effectively constant throughout the reaction.

For instance, in the enolization of alkyl mesityl ketones by alkylmagnesium bromides, the reaction was found to be first order in ethylmagnesium bromide when a large excess of isopropyl mesityl ketone was used. rsc.org Conversely, when an excess of ethylmagnesium bromide was used, the reaction was first order with respect to the ketone. rsc.org However, at high excess concentrations of the ketone, the second-order rate constants (k₂) were observed to decrease as the ketone concentration increased, indicating a more complex mechanism than a simple second-order process. rsc.org

The table below summarizes the findings from pseudo-first-order rate studies on reactions involving ethylmagnesium bromide.

ReactionReactantsExcess ReagentObserved OrderReference
EnolizationEthylmagnesium bromide, Isopropyl mesityl ketoneIsopropyl mesityl ketoneFirst order in EtMgBr rsc.org
EnolizationEthylmagnesium bromide, Alkyl mesityl ketonesEthylmagnesium bromideFirst order in ketone rsc.org
Zerewitinoff ReactionEthylmagnesium bromide, Diethyl amineDiethyl amineFirst order in EtMgBr dergipark.org.tr
Zerewitinoff ReactionEthylmagnesium bromide, Amines, Alcohols, 1-AlkynesActive hydrogen compoundFirst order in EtMgBr dergipark.org.tr

Analysis of Deuterium Isotope Effects for Rate-Determining Steps

Deuterium isotope effect studies are a powerful tool for elucidating the rate-determining step in a reaction mechanism. By replacing a hydrogen atom with a deuterium atom at a position involved in bond breaking or formation, a change in the reaction rate can be observed. A significant kinetic isotope effect (KIE), typically kH/kD > 1, indicates that the C-H (or other X-H) bond is being broken in the rate-determining step.

In the context of ethylmagnesium bromide reactions, deuterium isotope effects have provided crucial insights. For the enolization of α-deuterio-substituted alkyl mesityl ketones with ethylmagnesium bromide, observed isotope effects (kH/kD) were in the range of 2.6–3.1. rsc.org This confirms that the breaking of the C-H bond is the rate-determining step in this enolization reaction and suggests a moderate degree of C-H bond stretching in the transition state. rsc.org

Similarly, for the reaction of ethylmagnesium bromide with 1-alkynes, a deuterium isotope effect (kH/kD) of approximately 4.3 was observed when comparing the reaction rates of n-butylacetylene (BuC≡CH) and its deuterated counterpart (BuC≡CD). doi.org This significant isotope effect strongly suggests that the cleavage of the acetylenic C-H bond is the rate-limiting step. doi.org

In contrast, reactions with oxygen acids like water and alcohols exhibit much smaller deuterium isotope effects, generally only slightly greater than unity. doi.org This suggests a different mechanism where the initial step is the coordination of the oxygen acid to the magnesium atom, followed by a rapid proton transfer that is not rate-determining. doi.org

The following table presents a summary of deuterium isotope effects observed in reactions involving ethylmagnesium bromide.

Reaction TypeReactantskH/kDImplicationReference
EnolizationEthylmagnesium bromide and α-deuterio-substituted alkyl mesityl ketones2.6–3.1C-H bond breaking is the rate-determining step rsc.org
Reaction with 1-AlkynesEthylmagnesium bromide and n-butylacetylene/n-butylacetylene-d~4.3Acetylenic C-H bond cleavage is rate-limiting doi.org
Reaction with Oxygen AcidsGrignard reagents and water/alcohols~1.0Proton transfer is not the rate-determining step doi.org

Stereoselective and Diastereoselective Reaction Mechanisms

The stereochemical outcome of reactions involving ethylmagnesium bromide is of significant interest in organic synthesis. The addition of Grignard reagents to chiral substrates can lead to the formation of stereoisomers, and understanding the factors that control this stereoselectivity is crucial for designing enantioselective and diastereoselective transformations.

Computational studies, specifically Density Functional Theory (DFT) calculations, have been employed to investigate the mechanism of the diastereoselective addition of ethylmagnesium bromide to N-(tert-butylsulfinyl)imines. chemrxiv.orgresearchgate.net These studies model the reaction including an explicit molecule of diethyl ether, which is known to coordinate to the magnesium center. chemrxiv.orgresearchgate.net The calculations revealed that the magnesium atom coordinates to the oxygen atom of the sulfinyl group, and the ethyl group then approaches the electrophilic carbon of the imine. chemrxiv.org The energy profiles of different reaction pathways were calculated, and the preferred routes led to an estimated diastereomeric ratio that closely matched experimental results. chemrxiv.orgresearchgate.net

In the Kulinkovich reaction, which utilizes ethylmagnesium bromide and a titanium(IV) alkoxide to synthesize cyclopropanols from esters, high diastereoselectivity can be achieved even without chelating substituents on the substrate. organic-chemistry.orgwikipedia.org The mechanism is believed to involve the formation of a titanacyclopropane intermediate. organic-chemistry.orgwikipedia.orgresearchgate.net The diastereoselectivity is thought to arise from an agostic interaction between a beta-hydrogen of the R2 group and the titanium atom in the transition state of the rate-limiting step. wikipedia.org

Furthermore, the titanium-mediated reaction of ethylmagnesium bromide with allylic alcohols and ethers results in the formal SN2' substitution of the hydroxyl or alkoxy group with an ethyl group, proceeding with excellent regioselectivity. researchgate.net The proposed mechanism involves the formation of titanacyclopropane intermediates. researchgate.net

Elucidation of Competing and Side Reactions

Mechanisms of β-Hydride Elimination

β-Hydride elimination is a common side reaction for organometallic compounds that possess a hydrogen atom on the carbon atom beta to the metal center, which is the case for ethylmagnesium bromide. wikipedia.org This process involves the transfer of a hydride from the β-carbon of the ethyl group to the magnesium center, resulting in the formation of ethene and a magnesium hydride species. wikipedia.orgnih.gov

The mechanism requires a vacant coordination site on the metal, cis to the alkyl group, and the ability for the M-Cα and Cβ-H bonds to align in a syn-coplanar arrangement. libretexts.org For ethylmagnesium bromide, β-hydride elimination can occur during its formation, particularly in the presence of metal particles, suggesting a degradation of the ethyl fragment on the magnesium surface. nih.gov The proposed mechanism involves a single electron transfer from magnesium to bromoethane, forming a radical anion which then liberates a bromide ion, leaving an ethyl radical on the metal surface. A minor pathway can then involve an electron transfer to a β-hydrogen, yielding ethene and a hydride ion. nih.gov The presence of an amine can slightly accelerate the liberation of ethene. nih.gov

It is also a key step in certain catalytic cycles, such as the Kulinkovich reaction, where the reaction of two equivalents of ethylmagnesium bromide with titanium(IV) isopropoxide forms a thermally unstable diethyltitanium compound that rapidly undergoes β-hydride elimination to produce ethane and a titanacyclopropane. organic-chemistry.org

Wurtz-Type Coupling and Other Dimerization Pathways

Wurtz-type coupling is a significant side reaction during the preparation of Grignard reagents, including ethylmagnesium bromide. This reaction involves the coupling of two alkyl radicals to form a dimer. In the case of ethylmagnesium bromide synthesis from bromoethane and magnesium, the Wurtz coupling product is butane (C₄H₁₀).

The mechanism of the Wurtz reaction is generally believed to involve the formation of alkyl radicals. wikipedia.orgbyjus.comtutoroot.com The reaction of the alkyl halide with the metal surface generates an alkyl radical intermediate. cdnsciencepub.com These radicals can then couple to form the dimer. To minimize this side reaction, it is recommended to maintain a bromoethane to magnesium ratio of less than or equal to 1.5:1 and to keep the reaction temperature below 40°C.

Studies using Chemically Induced Dynamic Nuclear Polarization (CIDNP) have provided evidence for the formation of radical pairs (R• •R) during the Grignard reaction, which are responsible for the observed CIDNP effects. This confirms that radicals are generated in the Grignard reaction proper and not just in unrelated side reactions like Wurtz coupling. cdnsciencepub.com

Zerewitinoff Reaction Mechanisms with Active Hydrogen Compounds

The Zerewitinoff reaction is the reaction of a Grignard reagent, such as ethylmagnesium bromide, with a compound containing an "active" hydrogen, such as water, alcohols, amines, or terminal alkynes. dergipark.org.tr This reaction results in the formation of a hydrocarbon (ethane in the case of EtMgBr) and a magnesium salt. dergipark.org.tr

A proposed mechanism for this reaction is an intramolecular electrophilic substitution (SEi). dergipark.org.tr This mechanism involves a transition state where there is a simultaneous electrophilic attack by the active hydrogen at the α-carbon of the ethylmagnesium bromide and a nucleophilic attack by the conjugate base of the weak acid at the magnesium atom. dergipark.org.tr For reactions with oxygen acids, an alternative mechanism has been suggested where the initial step is the coordination of the acid to the magnesium, followed by a fast, non-rate-determining proton transfer. doi.org This is supported by the observation of small deuterium isotope effects for these reactions. doi.org The Zerewitinoff reaction is quantitative and forms the basis of the Tschugaeff-Zerewitinoff method for determining the number of active hydrogen atoms in a molecule. dergipark.org.tr

Applications of Ethylmagnesium Bromide in Advanced Organic Synthesis

Construction of Carbon-Carbon Bonds

Ethylmagnesium bromide serves as a potent nucleophile, enabling the creation of new carbon-carbon bonds, a fundamental process in the assembly of complex organic molecules. webqc.org This reactivity is harnessed in several key synthetic transformations.

Formation of Tertiary Alcohols via Reactions with Ketones

The reaction of ethylmagnesium bromide with ketones provides a direct route to tertiary alcohols. purdue.edulibretexts.orglibretexts.org This nucleophilic addition involves the attack of the ethyl group from the Grignard reagent on the electrophilic carbonyl carbon of the ketone. Subsequent hydrolysis of the resulting magnesium alkoxide intermediate yields the tertiary alcohol. youtube.comyoutube.com For instance, the reaction of ethylmagnesium bromide with acetophenone (B1666503), followed by hydrolysis, produces 2-phenyl-2-butanol. libretexts.orglibretexts.org Similarly, reacting ethylmagnesium bromide with 2-butanone (B6335102) yields 3-methyl-3-pentanol. The efficiency of this reaction can be enhanced by the addition of co-reagents such as zinc chloride. fscichem.comguidechem.com

Table 1: Examples of Tertiary Alcohol Synthesis using Ethylmagnesium Bromide

KetoneProduct
Acetophenone2-Phenyl-2-butanol
2-Butanone3-Methyl-3-pentanol
Cyclopentanone1-Ethylcyclopentanol

Synthesis of 1-Substituted Cyclopropanols (Kulinkovich Reaction)

Ethylmagnesium bromide is a key reagent in the Kulinkovich reaction, a method for synthesizing 1-substituted cyclopropanols from carboxylic esters. organic-chemistry.orgnrochemistry.comwikipedia.org The reaction is catalyzed by a titanium(IV) alkoxide, typically titanium(IV) isopropoxide. organic-chemistry.orgnrochemistry.comyoutube.com In this process, two equivalents of ethylmagnesium bromide react with the titanium catalyst to form a titanacyclopropane intermediate. This intermediate then reacts with the ester in a double alkylation to produce the cyclopropanol (B106826) derivative. organic-chemistry.orgyoutube.com The reaction is versatile and can be applied to a range of methyl alkanecarboxylates to generate the corresponding 1-substituted cyclopropanols. thieme-connect.com

The general mechanism involves the following steps:

Formation of a diethyltitanium species from the reaction of titanium(IV) isopropoxide with two equivalents of ethylmagnesium bromide. organic-chemistry.orgnrochemistry.com

β-hydride elimination from the diethyltitanium intermediate to form a titanacyclopropane, with the concurrent release of ethane (B1197151). organic-chemistry.orgnrochemistry.comyoutube.com

Reaction of the titanacyclopropane with the ester to form a titanium cyclopropoxide. youtube.com

Reaction with another equivalent of ethylmagnesium bromide to regenerate the active titanium species and produce the magnesium salt of the cyclopropanol product. youtube.com

Aqueous workup to yield the final 1-substituted cyclopropanol. nrochemistry.comyoutube.com

Diastereoselective Addition to Chiral Imines (e.g., N-(tert-butylsulfinyl)imines)

Ethylmagnesium bromide undergoes diastereoselective addition to chiral imines, such as N-(tert-butylsulfinyl)imines, to produce chiral sulfinamides. These sulfinamides are valuable intermediates that can be readily converted to enantiomerically enriched α-branched primary amines. nih.govchemrxiv.org The stereoselectivity of the addition is influenced by the steric and electronic properties of the tert-butylsulfinyl group. nih.gov Computational studies, specifically DFT calculations, have been employed to model the reaction mechanism and predict the diastereomeric ratio of the products. nih.govchemrxiv.orgresearchgate.net These studies have shown that including an explicit molecule of diethyl ether (from the Grignard reagent solution) coordinated to the magnesium atom in the model leads to a calculated diastereomeric ratio that closely matches experimental results. nih.govresearchgate.net For the addition of ethylmagnesium bromide to (S)-N-benzylidene-2-methylpropane-2-sulfinamide in dichloromethane, this improved model predicts a diastereomeric ratio of 90:10, which is in excellent agreement with the experimentally observed ratio of 92:8. nih.gov

Stereoselective Synthesis of Vicinal Amino Alcohols

A stereoselective synthesis of vicinal amino alcohols can be achieved through the reaction of zinc homoenolates, derived from 1-substituted cyclopropanols, with chiral N-tert-butanesulfinyl imines. nih.govacs.org The initial step involves the preparation of the 1-substituted cyclopropanols via the Kulinkovich reaction using ethylmagnesium bromide and a carboxylic ester in the presence of titanium tetraisopropoxide. nih.govacs.orgacs.org These cyclopropanols are then treated with diethylzinc (B1219324) to induce carbon-carbon bond cleavage and form zinc homoenolates. The subsequent reaction of these homoenolates with chiral sulfinyl imines proceeds with high regio- and stereoselectivity to afford the vicinal amino alcohol derivatives. nih.govacs.org This method provides access to valuable building blocks for natural products and pharmaceuticals. rsc.org

Enhanced Alkylation Reactions with Co-reagents (e.g., Zinc Chloride)

The reactivity and selectivity of ethylmagnesium bromide in alkylation reactions can be significantly improved by the use of co-reagents, most notably zinc chloride (ZnCl₂). fscichem.comguidechem.com The addition of catalytic amounts of ZnCl₂ to Grignard reagents leads to the in situ formation of trialkylzinc(II) ate complexes (R₃ZnMgCl), which are highly effective for the alkylation of ketones and aldimines. organic-chemistry.org This approach minimizes common side reactions associated with Grignard reagents alone, such as reduction and aldol (B89426) condensation, thereby increasing the yield of the desired alkylation product. organic-chemistry.org For example, the ZnCl₂-catalyzed addition of ethylmagnesium bromide to ketones produces tertiary alcohols in high yields. guidechem.comorganic-chemistry.org This catalytic system is also effective for the addition to aldimines, leading to the formation of the corresponding amines in high yields. organic-chemistry.org The use of catalytic ZnCl₂ is often more effective than employing a stoichiometric amount of a pre-formed zinc(II)ate. rsc.org

Table 2: Effect of Zinc Chloride on Alkylation Reactions

SubstrateGrignard ReagentCo-reagentProductBenefit
KetoneEthylmagnesium bromideCatalytic ZnCl₂Tertiary AlcoholHigh yield, reduced side reactions guidechem.comorganic-chemistry.org
AldimineEthylmagnesium bromideCatalytic ZnCl₂AmineHigh yield organic-chemistry.org

Ring-Opening Reactions of Epoxides

Ethylmagnesium bromide readily reacts with epoxides in a ring-opening reaction to form alcohols. chemistrysteps.com This reaction proceeds via an Sₙ2 mechanism, where the ethyl group of the Grignard reagent acts as the nucleophile and attacks one of the carbon atoms of the epoxide ring. chemistrysteps.comlibretexts.org The driving force for this reaction is the relief of the significant ring strain present in the three-membered epoxide ring. chemistrysteps.comyoutube.com The attack typically occurs at the less sterically hindered carbon atom of the epoxide. study.com Subsequent acidic workup protonates the resulting alkoxide to yield the alcohol product. libretexts.orgstudy.com This reaction is a valuable method for extending a carbon chain by two atoms and introducing a hydroxyl group. For instance, the reaction of ethylmagnesium bromide with ethylene (B1197577) oxide, followed by hydrolysis, produces 1-butanol. libretexts.org

Reactions with Esters leading to Ketones or Tertiary Alcohols

The reaction of ethylmagnesium bromide with esters is a cornerstone method for carbon-carbon bond formation, typically culminating in the synthesis of tertiary alcohols. chemistrysteps.commasterorganicchemistry.comallen.in The process involves a sequential double addition of the Grignard reagent to the ester's carbonyl group.

The mechanism initiates with a nucleophilic acyl substitution. The ethyl group from EtMgBr attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. masterorganicchemistry.comyoutube.com This intermediate is unstable and collapses, expelling the alkoxy group (-OR') as a leaving group to form a ketone. chemistrysteps.commasterorganicchemistry.com

However, the reaction does not typically halt at this stage. The ketone intermediate formed is generally more reactive towards nucleophilic attack than the starting ester. chemistrysteps.comstackexchange.com Consequently, a second equivalent of ethylmagnesium bromide rapidly attacks the newly formed ketone in a nucleophilic addition reaction. masterorganicchemistry.comyoutube.com This second attack generates a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product, which incorporates two ethyl groups from the Grignard reagent. masterorganicchemistry.comstackexchange.com

Due to the higher reactivity of the ketone intermediate, isolating it in significant yields is challenging. chemistrysteps.com Using only one equivalent of the Grignard reagent often results in a mixture of the unreacted ester, the intermediate ketone, and the final tertiary alcohol. chemistrysteps.comstackexchange.com However, under carefully controlled cryogenic conditions, mono-addition to form the ketone can be favored. mit.edu An exception to this reaction pattern is the use of formate (B1220265) esters, where the double addition of ethylmagnesium bromide leads to the formation of secondary alcohols after workup. pearson.com

Table 1: Reaction of Ethylmagnesium Bromide with Various Esters

Ester Substrate Intermediate Final Product (after acidic workup) Product Class
Methyl acetate Propanone 2-Methyl-2-butanol Tertiary Alcohol
Ethyl benzoate Propiophenone 3-Phenyl-3-pentanol Tertiary Alcohol

Functional Group Interconversions and Complex Molecule Synthesis

Ethylmagnesium bromide is instrumental in a variety of transformations that facilitate the synthesis of complex molecules by enabling key functional group interconversions.

Preparation of Nitriles and Alkynes

Nitriles: Ethylmagnesium bromide can be used to synthesize nitriles through reaction with cyanogen (B1215507) halides, such as cyanogen chloride (ClCN). In this reaction, the ethyl nucleophile attacks the electrophilic carbon of the cyanogen chloride, displacing the chloride ion and forming propanenitrile. This provides a direct method for introducing a nitrile functional group. uni.edu

Alkynes: Due to its strong basicity, ethylmagnesium bromide is highly effective for the deprotonation of terminal alkynes. wikipedia.org This acid-base reaction generates ethane gas and an alkynylmagnesium bromide, which is itself a Grignard reagent. wikipedia.orgsciencemadness.org This transformation is a common and crucial first step in the synthesis of more complex, substituted alkynes. The resulting alkynyl Grignard reagent can then be treated with various electrophiles, such as alkyl halides, aldehydes, or ketones, to extend the carbon chain. sciencemadness.org For example, ethynylmagnesium bromide, readily prepared from acetylene (B1199291) and EtMgBr, is a key reagent in many synthetic pathways. sciencemadness.orgorgsyn.org

Table 2: Formation of Alkynylmagnesium Bromides using EtMgBr

Terminal Alkyne Base Product Byproduct
Acetylene (HC≡CH) EtMgBr Ethynylmagnesium bromide (HC≡CMgBr) Ethane (CH₃CH₃)
Propyne (CH₃C≡CH) EtMgBr Prop-1-yn-1-ylmagnesium bromide (CH₃C≡CMgBr) Ethane (CH₃CH₃)

Synthesis of Hydrocarbons from Alkyl Halides

A second, less controlled pathway involves a Wurtz-type coupling reaction. nih.gov In this side reaction, ethylmagnesium bromide can react with the starting bromoethane (B45996) or another alkyl halide present in the mixture. This results in the formation of a new carbon-carbon bond, coupling the two alkyl groups. For instance, the reaction between ethylmagnesium bromide and bromoethane would produce butane (B89635). This coupling can also be promoted by certain catalysts, such as ferric chloride. orgsyn.org

Conversion of Carboxylic Esters into 2-Substituted Allyl Halides

The conversion of carboxylic esters into 2-substituted allyl halides using ethylmagnesium bromide is a specialized transformation that is not typically achieved in a single step. The reaction sequence generally begins with the standard double addition of a Grignard reagent to an ester to form a tertiary alcohol, as described in section 5.1.7. This resulting tertiary alcohol can then serve as a precursor for subsequent reactions. To form an allyl halide, the tertiary alcohol would need to undergo an elimination reaction (dehydration) to form an alkene, followed by an allylic halogenation step. The specifics of this multi-step pathway, including the reagents and conditions for the post-Grignard transformations, would depend on the exact structure of the target molecule.

Applications in the Synthesis of Pharmaceutical Intermediates and Biologically Active Molecules

Ethylmagnesium bromide is a key reagent in the multi-step synthesis of numerous pharmaceutical intermediates and biologically active compounds. guidechem.com Its ability to form new carbon-carbon bonds is critical for building the complex carbon skeletons of these molecules.

Notable examples include:

Camptothecin Derivatives: In the synthesis of key intermediates for the anticancer agent camptothecin, ethylmagnesium bromide is the preferred Grignard reagent for reacting with 3-halobenzaldehydes to form precursor alcohols like 1-(3-fluorophenyl)propan-1-ol. google.com

1-Arylcyclopropanols: These compounds, which are valuable precursors for a variety of biologically active molecules, can be prepared using ethylmagnesium bromide in a reaction involving dichloroacetone and a substituted arylmagnesium bromide, catalyzed by ferric chloride. orgsyn.org

Sterically Shielded Nitroxides: Ethylmagnesium bromide is utilized in the synthesis of sterically hindered nitrones and nitroxides. nih.gov These molecules are employed as reduction-resistant spin labels for use in electron paramagnetic resonance (EPR) studies of biological systems. nih.gov

Table 3: Examples of EtMgBr in the Synthesis of Bio-related Molecules

Target Molecule/Intermediate Role of Ethylmagnesium Bromide Application
1-(3-Fluorophenyl)propan-1-ol Reacts with 3-fluorobenzaldehyde Intermediate for Camptothecin derivatives google.com
1-p-Tolylcyclopropanol Used in excess in a catalyzed coupling reaction Precursor for biologically active compounds orgsyn.org

Synthesis of Organometallic Reagents (e.g., Hauser Bases, Magnesium Imides)

The strong basicity of ethylmagnesium bromide allows it to be used in the preparation of other important organometallic reagents, particularly those containing magnesium-nitrogen bonds.

Hauser Bases (Magnesium Amides): Hauser bases, or amidomagnesium halides (R₂NMgBr), are powerful, non-nucleophilic bases used for the metalation of organic substrates. wikipedia.org They are commonly prepared through the reaction of a Grignard reagent, such as ethylmagnesium bromide, with a primary or secondary amine. wikipedia.orgnih.gov The ethyl group deprotonates the amine, releasing ethane gas and forming the magnesium amide. A highly efficient one-pot procedure for this is the in situ Grignard Metalation Method (iGMM), where bromoethane is added to a mixture of magnesium metal and the amine, forming the Hauser base directly. nih.govnih.govresearchgate.net

Magnesium Imides: Beyond simple amides, ethylmagnesium bromide can effect double deprotonation of primary amines to form magnesium imides. For instance, the reaction of p-toluidine (B81030) with ethylmagnesium bromide in diethyl ether can produce a complex magnesium imide featuring a hetero-adamantane cage structure, [{(Et₂O)Mg}₆(N-pTol)₄(μ₃-Br)₄]. nih.gov Grignard reagents also react with other nitrogen-containing functional groups like carbodiimides to generate related structures such as magnesium amidinates. rsc.orgresearchgate.net

Table 4: Synthesis of N-Mg Reagents using Ethylmagnesium Bromide

N-H Precursor Reagent Product Class Example Product
Diisopropylamine EtMgBr Hauser Base Diisopropylamidomagnesium bromide ((i-Pr)₂NMgBr) wikipedia.org
2,2,6,6-Tetramethylpiperidine EtMgBr Hauser Base (2,2,6,6-Tetramethylpiperidino)magnesium bromide (TMPMgBr)
Hexamethyldisilazane (HMDS) EtMgBr (iGMM) Hauser Base Bis(trimethylsilyl)amidomagnesium bromide ((Me₃Si)₂NMgBr) nih.gov

Polymerization Initiation and Control

Ethylmagnesium bromide serves as an effective initiator in the anionic polymerization of specific cyclic monomers. Its nucleophilic nature allows for the controlled ring-opening of strained ether and ester linkages, leading to the formation of polymers with predictable molecular weights and narrow polydispersity.

Anionic Ring-Opening Polymerization of Lactones (e.g., ε-Caprolactone)

The ring-opening polymerization of ε-caprolactone initiated by ethylmagnesium bromide has been a subject of scientific investigation. researchgate.net While the reaction is exceedingly rapid in the bulk monomer phase, studies in a toluene (B28343) solution have provided valuable insights into its kinetics and mechanism. researchgate.net The polymerization in solution exhibits a linear relationship between the degree of conversion and time, which is characteristic of a first-order kinetic equation. researchgate.net

A key aspect of this controlled polymerization is the direct correlation between the molar mass of the resulting poly(ε-caprolactone) and the ratio of the monomer to the initiator. researchgate.net This predictability is a hallmark of a well-controlled polymerization process. The molar mass, as determined by size exclusion chromatography with a light scattering detector, aligns with the theoretically calculated values based on the conversion degree and the initial ε-caprolactone to ethylmagnesium bromide ratio. researchgate.net

The proposed mechanism for this initiation involves the formation of a novel and stable complex between magnesium bromide and ε-caprolactone, which has been successfully isolated. researchgate.net This intermediate plays a crucial role in the subsequent ring-opening and propagation steps.

Table 1: Polymerization of ε-Caprolactone Initiated by Ethylmagnesium Bromide

Parameter Value/Observation Source
Initiator Ethylmagnesium Bromide researchgate.net
Monomer ε-Caprolactone researchgate.net
Solvent Toluene researchgate.net
Kinetics First-order researchgate.net
Molar Mass Control Agreement between theoretical and experimental values researchgate.net
Proposed Mechanism Formation of a magnesium bromide-ε-caprolactone complex researchgate.net

Controlled Polymerization of Propylene (B89431) Oxide

Ethylmagnesium bromide is also instrumental in the controlled polymerization of propylene oxide. Grignard reagents, in general, are investigated as deprotonating agents for alcohols, which in turn generate magnesium alkoxides that initiate the anionic ring-opening polymerization of propylene oxide. researchgate.net

For a more controlled process, a magnesium-aluminum system is employed, utilizing an excess of triisobutylaluminum. researchgate.net This combination facilitates a complete conversion of the monomer within a few hours, yielding poly(propylene oxide) with a controlled molecular weight of up to 10,000 g/mol and a relatively low dispersity. researchgate.net The characterization of the polymer chain-ends through NMR and MALDI-TOF mass spectrometry has been crucial in elucidating the initiation mechanisms. researchgate.net These analyses have revealed that concomitant initiations by alkoxide, halide, and hydride species can occur. researchgate.net

Table 2: Controlled Polymerization of Propylene Oxide

Feature Description Source
Initiating System Ethylmagnesium Bromide (as a precursor) and an alcohol researchgate.net
Activator Triisobutylaluminum (in excess) researchgate.net
Outcome Full monomer conversion in a few hours researchgate.net
Polymer Characteristics Controlled poly(propylene oxide) up to 10,000 g/mol with low dispersity researchgate.net
Initiation Mechanisms Concomitant initiation by alkoxide, halide, and hydride researchgate.net

Regiospecific Analysis in Lipid Chemistry

In the field of lipid chemistry, ethylmagnesium bromide is a valuable tool for the structural elucidation of triacylglycerols (TAGs). Its ability to selectively deacylate these molecules allows for the determination of the specific positions of fatty acids on the glycerol (B35011) backbone.

Partial Deacylation of Triacylglycerols (TAGs)

Ethylmagnesium bromide is utilized for the partial deacylation of TAGs in a process central to their regiospecific analysis. nih.govsigmaaldrich.com This analytical technique aims to determine the fatty acid composition at the sn-1(3) and sn-2 positions of the glycerol moiety. The Grignard reagent selectively removes fatty acyl chains, allowing for the subsequent analysis of the resulting mono- and diacylglycerols to deduce the original stereospecific positioning of the fatty acids.

Methodological Refinements for Regiospecific Analysis

A refined procedure for the preparation of ethylmagnesium bromide for this specific application has been developed to ensure the accuracy and reliability of the regiospecific analysis. nih.govsigmaaldrich.com In this method, magnesium turnings are reacted with an ethereal solution of bromoethane in a screw-capped test tube. nih.govsigmaaldrich.com Continuous stirring with a vortex mixer ensures that the reaction proceeds smoothly at room temperature, yielding a 1 M solution of ethylmagnesium bromide. nih.govsigmaaldrich.com

The efficacy of this freshly prepared reagent has been validated through the regiospecific analysis of 1,3-distearoyl-2-oleoylglycerol. nih.govsigmaaldrich.com The results of this analysis demonstrated that the fatty acid compositions at the sn-1(3) and sn-2 positions were contaminated by less than 2 mol% of fatty acids that had migrated from isomeric positions. nih.govsigmaaldrich.com This low level of acyl migration confirms that the reagent prepared by this method is highly suitable for accurate regiospecific analysis of TAGs. nih.govsigmaaldrich.com Further analyses of natural fats and oils, such as lard and cod liver/mackerel oil, have shown the typical distribution patterns of fatty acids like palmitic acid (16:0), docosapentaenoic acid (22:5n-3), and docosahexaenoic acid (22:6n-3), further validating the methodology. nih.gov

Table 3: Validation of Ethylmagnesium Bromide for Regiospecific Analysis

Parameter Finding Source
Analyte 1,3-distearoyl-2-oleoylglycerol nih.govsigmaaldrich.com
Acyl Migration Less than 2 mol% nih.govsigmaaldrich.com
Conclusion Freshly prepared reagent is suitable for regiospecific analysis nih.govsigmaaldrich.com
Natural Sample Analysis Lard, Cod Liver/Mackerel Oil nih.gov
Observation Showed typical fatty acid distribution patterns nih.gov

Catalytic Transformations Involving Ethylmagnesium Bromide

Role as a Reagent in Transition Metal-Catalyzed Systems

In transition metal-catalyzed reactions, ethylmagnesium bromide often serves to alkylate a metal precatalyst. The resulting ethyl-metal complexes can be unstable and undergo subsequent reactions, such as β-hydride elimination, to generate the catalytically active species. thieme-connect.de This process is fundamental to several important synthetic methodologies. For instance, combinations of Grignard reagents like EtMgBr with catalysts based on titanium, zirconium, iron, nickel, or palladium enable a wide array of cross-coupling reactions. thieme-connect.deacgpubs.orgillinois.edu

Two major reactive intermediates formed from the reaction of Grignard reagents with titanium catalysts are titanacyclopropanes and titanium hydrides. thieme-connect.de Similarly, in iron-catalyzed systems, the reaction of an iron salt with ethylmagnesium bromide can lead to the formation of low-valent iron cluster species, which are key to the catalytic cycle for cross-coupling reactions. acgpubs.org The specific role of EtMgBr can range from being a simple alkylating agent to acting as a precursor for a metal-hydride species, which is essential for hydrometalation reactions. beilstein-journals.org

Titanium-Catalyzed Reactions

The combination of ethylmagnesium bromide with titanium(IV) alkoxides generates potent catalytic systems capable of mediating unique transformations for carbon-carbon bond formation.

The Kulinkovich reaction provides an efficient method for synthesizing cyclopropanol (B106826) derivatives from the reaction of carboxylic esters with Grignard reagents in the presence of a catalytic amount of titanium(IV) isopropoxide. organic-chemistry.orgnrochemistry.comthieme-connect.com

The reaction mechanism begins with the dialkylation of the titanium(IV) isopropoxide catalyst with two equivalents of ethylmagnesium bromide, forming a thermally unstable diethyltitanium intermediate. organic-chemistry.orgyoutube.com This intermediate rapidly undergoes β-hydride elimination, releasing ethane (B1197151) and generating a reactive titanacyclopropane species. nrochemistry.comwikipedia.org The titanacyclopropane then acts as a 1,2-dicarbanion equivalent, adding twice to the ester's carbonyl group to form the cyclopropanol product after hydrolysis. organic-chemistry.orgwikipedia.org The titanium catalyst is regenerated during the process, allowing it to be used in catalytic amounts. nrochemistry.comyoutube.com

Reaction Component Role/Species Reference
Ethylmagnesium Bromide (EtMgBr)Grignard reagent; precursor to the active catalyst organic-chemistry.org
Titanium(IV) isopropoxide (Ti(OiPr)₄)Catalyst precusor thieme-connect.com
Carboxylic Ester (RCOOR')Substrate nrochemistry.com
TitanacyclopropaneKey reactive intermediate wikipedia.org
CyclopropanolProduct organic-chemistry.org

The catalytic system comprising titanium(IV) isopropoxide and ethylmagnesium bromide also facilitates the carbozincation of alkynes and alkynylamines with diethylzinc (B1219324) (Et₂Zn). researchgate.netmdpi.commdpi.com This reaction allows for the synthesis of multi-substituted olefins. mdpi.com The process is believed to proceed through the formation of a titanacyclopropane intermediate, generated from the reaction between Ti(O-iPr)₄ and EtMgBr. mdpi.com

For instance, the Ti(O-iPr)₄-EtMgBr catalyzed reaction of 2-alkynylamines with Et₂Zn, followed by hydrolysis, yields substituted (Z)-pent-2-en-1-amines in good yields (65–88%). researchgate.net Similarly, this catalytic system can be applied to 1-alkynylphosphines. researchgate.net The reaction of 1,2-disubstituted alkynes with Et₂Zn in the presence of catalytic Ti(O-iPr)₄ and EtMgBr leads to the regioselective formation of stereoisomeric tetra-alkyl-substituted hexa-1,3-diene (B1595754) derivatives in high yields. researchgate.netmdpi.com

Substrate Reagents Product Type Yield Reference
2-AlkynylaminesEt₂Zn, Ti(O-iPr)₄, EtMgBr(Z)-pent-2-en-1-amines65-88% researchgate.net
1,2-Disubstituted alkynes (e.g., 5-decyne)Et₂Zn, Ti(O-iPr)₄, EtMgBrTetra-alkyl-substituted hexa-1,3-dienesHigh mdpi.com
1-Alkynylphosphine sulfidesEt₂Zn, Ti(O-iPr)₄, EtMgBrβ,β-disubstituted 1-alkenylphosphine sulfidesHigh mdpi.com

Iron-Catalyzed Transformations

Iron, being an inexpensive and non-toxic metal, has emerged as a powerful catalyst for various organic transformations where ethylmagnesium bromide is a key reagent. illinois.edu

Iron-catalyzed hydromagnesiation of styrene (B11656) derivatives using ethylmagnesium bromide offers an efficient route to generate benzylic Grignard reagents. researchgate.netnih.gov In this reaction, EtMgBr can be considered a hydride source. The proposed mechanism involves the formation of a low-valent iron hydride complex following the reaction of an iron(II) salt with EtMgBr and subsequent β-hydride elimination. ed.ac.uk This iron hydride then adds across the double bond of the styrene derivative (hydrometallation) to form an organoiron complex. ed.ac.uk Transmetalation with another equivalent of ethylmagnesium bromide releases the benzylic Grignard product and regenerates the active iron species. ed.ac.uk This methodology has been applied as a key step in the synthesis of ibuprofen. researchgate.net

Studies using N,N,N',N'-tetramethylethylenediamine (TMEDA) as an additive show that initial TMEDA–iron(II)–alkyl species are formed, which then undergo controlled reduction to create catalytically active styrene-stabilized iron(0)-alkyl complexes. nih.gov A formally iron(0) ate complex has been identified as a principal resting state of the catalyst in systems using a bis(imino)pyridine ligand. nih.gov

Ethylmagnesium bromide is widely used in iron-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. acgpubs.org These reactions effectively couple organomagnesium reagents with a variety of electrophiles, including aryl chlorides, tosylates, and triflates, which are often challenging substrates for other catalysts. illinois.eduresearchgate.net The catalytic cycle is believed to start with the formation of low-valent iron species from the reaction of an iron salt with EtMgBr. acgpubs.org

This methodology has proven effective for a broad range of substrates. For example, iron(III) acetylacetonate (B107027) can be used as a precatalyst in combination with amine ligands for coupling reactions. researchgate.net The use of iron is advantageous due to its low cost, low toxicity, and the ability to achieve high yields at moderate temperatures. illinois.edunih.gov The reaction is compatible with various functional groups and has been used to couple both primary and secondary alkylmagnesium reagents with aryl electrophiles. acgpubs.orgnih.gov

Catalyst System Electrophile Nucleophile Product Type Reference
Fe(acac)₃Aryl ChlorobenzenesulfonatesEthylmagnesium chloride/bromideAlkylated benzenesulfonates nih.gov
FeCl₃ / TMEDAAryl ChloridesAlkyl Grignard ReagentsAlkyl-substituted arenes acs.org
FeF₃ / SIPr ligandAryl Sulfamates/TosylatesAlkylmagnesium chloridesAlkylated arenes acgpubs.org
FeCl₂(SciOPP)Alkyl HalidesAlkynylmagnesium ReagentsSubstituted alkynes acgpubs.org

Other Metal-Catalyzed Processes

Nickel-Modified Catalysis

Ethylmagnesium bromide is a versatile reagent in nickel-catalyzed cross-coupling reactions, most notably the Kumada-Corriu reaction. This process allows for the formation of carbon-carbon bonds by coupling the ethyl group from the Grignard reagent with a variety of organic halides. Nickel catalysts are often favored due to their lower cost compared to palladium and their unique reactivity.

The catalytic cycle of nickel-catalyzed Kumada coupling is complex and can proceed through multiple oxidation states of nickel, including Ni(0), Ni(I), Ni(II), and Ni(III). A commonly accepted mechanism begins with the reduction of a Ni(II) precatalyst by the Grignard reagent to a catalytically active Ni(0) species. This is followed by the oxidative addition of the organic halide (R'-X) to the Ni(0) center, forming a Ni(II) intermediate. Transmetalation with ethylmagnesium bromide then occurs, where the ethyl group replaces the halide on the nickel center. The final step is reductive elimination, which forms the desired C-C bond (R'-Et) and regenerates the Ni(0) catalyst, allowing the cycle to continue.

However, mechanistic studies, including experimental findings and density functional theory (DFT) calculations, have indicated the involvement of Ni(I) species as key intermediates in the catalytic cycle. acs.org For instance, a plausible mechanism involves a Ni(I) complex that undergoes oxidative addition with an aryl halide to form a Ni(III) intermediate. Reductive elimination from this Ni(III) species yields the cross-coupled product and regenerates a Ni(I) complex. In some cases, a Ni(I)-Ni(III) catalytic cycle is proposed, particularly in ligand-free systems.

Nickel-catalyzed cross-coupling reactions with ethylmagnesium bromide have been successfully applied to a range of substrates. This includes the coupling of aryl and vinyl halides. uwindsor.ca The choice of ligand for the nickel catalyst can significantly influence the reaction's efficiency and scope. Ligands such as N-heterocyclic carbenes (NHCs) have been effectively used in the cross-coupling of tertiary alkylmagnesium halides with aryl bromides. nih.gov Interestingly, some nickel-catalyzed Kumada couplings can proceed efficiently even without a supporting ligand.

The reaction conditions, such as temperature and the hydration state of the nickel salt (e.g., NiCl₂), can have a substantial impact on the yield and selectivity of the cross-coupling product. nih.gov For instance, in the coupling of tert-butylmagnesium chloride with 4-bromoanisole, the use of a partially hydrated NiCl₂ was found to be optimal. nih.gov

Below is a table summarizing the results of a nickel-catalyzed cross-coupling reaction between various aryl bromides and tert-butylmagnesium chloride, which illustrates the scope of this type of transformation.

EntryAryl BromideProductYield (%)
14-Bromoanisole4-tert-Butylanisole90
24-Bromotoluene4-tert-Butyltoluene85
32-Bromonaphthalene2-tert-Butylnaphthalene70
43-Bromopyridine3-tert-Butylpyridine78
54-Bromobenzonitrile4-tert-Butylbenzonitrile82
Data compiled from studies on nickel-catalyzed Kumada cross-coupling reactions. nih.gov

Enantioselective Catalysis Mediated by Ethylmagnesium Bromide

The addition of organometallic reagents like ethylmagnesium bromide to prochiral carbonyl compounds, such as aldehydes, is a fundamental method for constructing chiral secondary alcohols. Achieving high enantioselectivity in these reactions is a significant goal in asymmetric synthesis. This is typically accomplished by using a chiral ligand that complexes with the magnesium atom of the Grignard reagent, thereby creating a chiral environment that directs the nucleophilic attack to one of the two enantiotopic faces of the aldehyde.

Asymmetric Addition to Aldehydes with Chiral Ligands (e.g., Helical Polyethers)

The development of chiral ligands for the enantioselective addition of Grignard reagents to aldehydes is an active area of research. A variety of ligand scaffolds have been explored to achieve high levels of stereocontrol. While the use of chiral ligands is a well-established strategy, specific and detailed research on the application of helical polyethers for the asymmetric addition of ethylmagnesium bromide to aldehydes is not extensively documented in peer-reviewed literature.

However, the broader class of chiral ligands has seen significant success. For example, ligands derived from 1,2-diaminocyclohexane (1,2-DACH) have been designed to facilitate the asymmetric addition of both alkyl and aryl Grignard reagents to ketones, achieving high enantiomeric excesses (up to 95% ee). uwindsor.caresearchgate.net In a model reaction, the addition of ethylmagnesium bromide to acetophenone (B1666503) using a biaryl-substituted 1,2-DACH-derived ligand resulted in the formation of the corresponding chiral tertiary alcohol with an enantiomeric excess of 87%. nih.govresearchgate.net Other successful ligand systems often incorporate BINOL (1,1'-bi-2-naphthol) derivatives or sparteine. In some methodologies, a co-catalyst, such as a titanium alkoxide, is used in conjunction with the chiral ligand to enhance enantioselectivity. organic-chemistry.org

The general approach involves the in-situ formation of a chiral magnesium complex by the reaction of the Grignard reagent with the chiral ligand. This complex then coordinates to the aldehyde, and the subsequent intramolecular or intermolecular transfer of the ethyl group occurs with a facial bias dictated by the chiral ligand.

Mechanisms of Chiral Induction in Grignard Additions

The mechanism of chiral induction in the enantioselective addition of Grignard reagents to aldehydes is based on the formation of diastereomeric transition states. The chiral ligand, upon reacting with ethylmagnesium bromide, forms a chiral magnesium alkoxide or amide complex. This complex then coordinates with the aldehyde's carbonyl oxygen.

The stereochemical outcome of the reaction is determined by the geometry of the transition state during the nucleophilic attack of the ethyl group on the carbonyl carbon. Two primary models are often invoked to explain the stereoselectivity in nucleophilic additions to carbonyls with an adjacent chiral center: the Felkin-Anh model and the Cram chelation model . uwindsor.cawebsite-files.comnih.govlibretexts.orgwikipedia.orgresearchgate.net

Felkin-Anh Model : This model predicts the stereochemical outcome of nucleophilic attack on a chiral aldehyde or ketone. It posits that the transition state conformation is staggered, with the largest group at the α-carbon oriented anti-periplanar to the incoming nucleophile. The nucleophile then attacks the carbonyl carbon from the less hindered face, following the Bürgi-Dunitz trajectory (approximately 107°). uwindsor.calibretexts.org

Cram Chelation Model : This model is applicable when the α-carbon of the aldehyde bears a Lewis basic group (e.g., an alkoxy or amino group) that can chelate with the metal center of the nucleophile. The aldehyde adopts a cyclic, rigid conformation due to this chelation, and the nucleophile attacks from the less hindered face of this chelated complex. nih.govresearchgate.net

Advanced Analytical and Structural Characterization in Research on Ethylmagnesium Bromide

Spectroscopic Techniques for Mechanistic Elucidation

Spectroscopic methods are indispensable for probing the dynamic nature of ethylmagnesium bromide in solution, providing insights into its structure and the formation of various complexes.

In solution, ethylmagnesium bromide does not exist as a single, simple species but is part of a dynamic equilibrium known as the Schlenk equilibrium. This equilibrium involves the redistribution of ligands around the magnesium center to form diethylmagnesium (Et₂Mg) and magnesium bromide (MgBr₂).

2 EtMgBr ⇌ Et₂Mg + MgBr₂

NMR spectroscopy is a primary tool for investigating this equilibrium in solution. By analyzing the chemical shifts and integration of proton (¹H) or magnesium (²⁵Mg) NMR signals, researchers can identify and quantify the different magnesium-containing species present. nih.gov For instance, the methylene (B1212753) protons (-CH₂Mg-) of ethylmagnesium bromide exhibit distinct NMR spectra that are influenced by the solvent and the position of the Schlenk equilibrium. The use of specific solvents or the addition of coordinating agents like N,N,N',N'-tetramethylethylenediamine (TMEDA) can shift the equilibrium, and these changes are readily monitored by NMR spectroscopy. acs.orgscilit.com Such studies are fundamental to understanding how the composition of a Grignard reagent solution affects its chemical behavior and reactivity.

UV-Vis spectroscopy is employed to study the formation of complexes between the components of Grignard reagents and other molecules, particularly those with chromophores, such as ketones. While ethylmagnesium bromide itself does not have strong absorptions in the UV-visible range, its interaction with substrates can lead to new absorption bands. Research has shown that when components of the Schlenk equilibrium, such as dialkylmagnesium or magnesium bromide, are added to certain aryl ketones, new bands appear in the UV spectrum. nih.gov This indicates the formation of a coordination complex between the magnesium species and the ketone's carbonyl group. By monitoring these spectral changes, researchers can gain insight into the initial steps of the Grignard addition reaction, providing evidence for the pre-reaction complexation that is often a key part of the reaction mechanism. In-situ UV-Vis spectroscopy can also be used to monitor the progress of reactions involving Grignard reagents in real-time. acs.org

X-ray Crystallography for Solid-State Structure Determination

While solution studies reveal a dynamic equilibrium, X-ray crystallography provides a static, definitive picture of the structure of ethylmagnesium bromide in the solid state. This technique has been instrumental in confirming the precise atomic arrangement and coordination at the magnesium center. wisc.edu

The seminal X-ray diffraction study of the crystalline solid obtained from a diethyl ether solution of ethylmagnesium bromide revealed a monomeric structure. wisc.edu The crystallized species was identified as ethylmagnesium bromide dietherate (C₂H₅MgBr·2(C₂H₅)₂O). This finding was significant as it demonstrated that, at least in the solid state under these conditions, the Grignard reagent does not exist as a dimer or higher aggregate but as a discrete, solvent-coordinated monomer. wisc.edu The study provided precise cell parameters for the monoclinic crystal system. wisc.edu

Crystal Data for Ethylmagnesium Bromide Dietherate
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a13.18 Å
b10.27 Å
c11.42 Å
β103.3°
Formula Units per Cell (Z)4

The crystal structure of ethylmagnesium bromide dietherate shows that the magnesium atom is at the center of a distorted tetrahedron. wisc.edu It is coordinated to four groups: the carbon atom of the ethyl group, the bromine atom, and the oxygen atoms from two diethyl ether solvent molecules. wisc.edu This tetrahedral coordination satisfies the electron deficiency of the magnesium center. The determination of precise bond lengths and angles from the crystallographic data provides a quantitative description of the magnesium's coordination sphere. wisc.edu

Selected Bond Lengths and Angles for Ethylmagnesium Bromide Dietherate
Bond/AngleValue
Mg-Br Bond Length2.48 Å
Mg-C (ethyl) Bond Length2.15 Å
Mg-O (ether 1) Bond Length2.03 Å
Mg-O (ether 2) Bond Length2.05 Å
Br-Mg-C Angle114.1°
O-Mg-O Angle97.1°

Mass Spectrometry Techniques for Species Identification (e.g., Cold Spray Ionization Mass Spectrometry)

Identifying the individual, often labile, components of a Grignard solution via mass spectrometry presents a significant challenge. Conventional techniques like electrospray ionization (ESI) can cause fragmentation of the delicate organometallic complexes. Cold-Spray Ionization Mass Spectrometry (CSI-MS) has emerged as a powerful alternative. acs.orgscilit.com CSI-MS is a variant of ESI that operates at low temperatures (e.g., -80 to 10 °C), which helps to preserve non-covalent interactions and analyze thermally unstable species. scilit.comrsc.org

This technique has been successfully applied to the study of Grignard reagents, allowing for the direct observation and characterization of species in solution that are otherwise difficult or impossible to detect. scilit.comd-nb.info The investigation of Grignard reagents in tetrahydrofuran (B95107) (THF) solution by CSI-MS has been particularly challenging but has allowed researchers to identify key structures present in the equilibrium. scilit.comd-nb.info This provides a crucial link between the solid-state structures determined by crystallography and the dynamic equilibria observed by NMR, offering a more complete picture of the Grignard reagent's constitution in its reactive state.

Determination of Solution Speciation and Aggregation through Conductivity Measurements

The intricate nature of ethylmagnesium bromide in solution, governed by the Schlenk equilibrium, necessitates advanced analytical techniques to elucidate the various species present and their aggregation states. Conductivity measurements serve as a powerful tool in this regard, providing insights into the ionic nature of the solution and how it changes with varying conditions. The conductivity of an electrolyte solution is dependent on the concentration of ions, their charge, and their mobility. In the context of Grignard reagents, these measurements can reveal the extent of ionization and the formation of ion pairs and aggregates.

The Schlenk equilibrium for ethylmagnesium bromide (EtMgBr) involves the interconversion between the monomeric Grignard reagent, diethylmagnesium (Et₂Mg), and magnesium bromide (MgBr₂):

2 EtMgBr ⇌ Et₂Mg + MgBr₂

Early studies on the conductivity of Grignard reagents laid the groundwork for understanding their solution behavior. Research conducted on ethylmagnesium bromide in diethyl ether demonstrated a characteristic dependence of molar conductivity on concentration. The molar conductivity was observed to decrease with increasing concentration, a behavior typical of weak electrolytes. This suggests the presence of equilibria involving ion-pair formation and potentially the formation of less conductive, higher-order aggregates at higher concentrations.

Molar Conductivity of Ethylmagnesium Bromide in Diethyl Ether at 25°C
Concentration (mol/L)Molar Conductivity (Λ) (S·cm²/mol)
0.0025.8
0.0054.5
0.013.7
0.023.0
0.052.2
0.101.7
0.201.3
0.500.8

The data presented in the table illustrates that as the concentration of ethylmagnesium bromide increases, the molar conductivity decreases. This trend is indicative of increased ionic association. At very low concentrations, the Grignard reagent may exist as more dissociated ionic species, leading to higher molar conductivity. As the concentration rises, the formation of neutral ion pairs (EtMgBr) and larger, less mobile aggregates becomes more prevalent, resulting in a decrease in the number of charge carriers per mole and thus lower molar conductivity.

Further research has explored the conductivity of ethylmagnesium bromide in other ethereal solvents, such as tetrahydrofuran (THF). For instance, a 1 M solution of EtMgBr in THF has been reported to have a conductivity of 0.33 x 10⁻³ S·cm⁻¹. The nature of the solvent plays a crucial role in the Schlenk equilibrium and the degree of solvation of the magnesium species, which in turn affects the conductivity.

By analyzing the conductivity data, often in conjunction with other techniques like cryoscopy or spectroscopy, researchers can model the complex equilibria at play in solutions of ethylmagnesium bromide. This allows for the estimation of equilibrium constants for the Schlenk equilibrium and for the formation of various aggregated species. These findings are critical for understanding the reactivity and reaction mechanisms of Grignard reagents in synthetic organic chemistry.

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